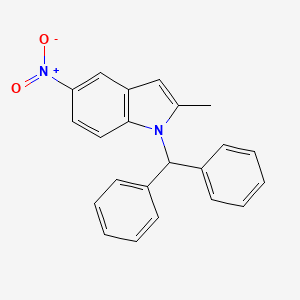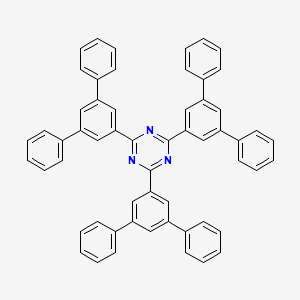
Pyrimidin-2(5H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidin-2(5H)-imine is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 3 This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidin-2(5H)-imine typically involves the cyclization of appropriate precursors. One common method is the reaction of guanidine with β-dicarbonyl compounds under acidic or basic conditions. Another approach involves the condensation of amidines with α,β-unsaturated carbonyl compounds. These reactions often require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidin-2(5H)-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products:
Aplicaciones Científicas De Investigación
Pyrimidin-2(5H)-imine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a scaffold for drug design.
Medicine: this compound derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Pyrimidin-2(5H)-imine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, these compounds can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to therapeutic effects, such as the suppression of viral replication or the induction of cancer cell apoptosis. The pathways involved may include modulation of signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Pyrimidine: The parent compound, which lacks the imine group.
Dihydropyrimidine: A reduced form of pyrimidine with additional hydrogen atoms.
Pyrimidine-2,4-dione: An oxidized derivative with carbonyl groups at positions 2 and 4.
Uniqueness: Pyrimidin-2(5H)-imine is unique due to the presence of the imine group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications.
Propiedades
Número CAS |
458556-25-7 |
|---|---|
Fórmula molecular |
C4H5N3 |
Peso molecular |
95.10 g/mol |
Nombre IUPAC |
5H-pyrimidin-2-imine |
InChI |
InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h2-3,5H,1H2 |
Clave InChI |
XAPPQDKLGZKSFZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC(=N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{4-[2-(2-Chlorophenyl)ethenyl]piperidin-1-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B12587882.png)
![5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587890.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzonitrile](/img/structure/B12587894.png)
![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)
![3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-](/img/structure/B12587918.png)
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12587923.png)
![Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester](/img/structure/B12587928.png)
![4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B12587934.png)
![4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12587939.png)
